3-Methylthiolan-3-ol
Description
Historical Context and Early Investigations of Thiolane Systems
The study of thiolane systems, also known as tetrahydrothiophenes, is rooted in the broader history of heterocyclic chemistry. The discovery of thiophene (B33073) in 1882 by Viktor Meyer marked a significant milestone, sparking interest in sulfur-containing ring structures. chemeurope.comwikipedia.org Early investigations into thiolanes were often linked to the study of petroleum and coal, where these compounds and their derivatives are naturally present. wikipedia.org The process of hydrodesulfurization, crucial for removing sulfur from fossil fuels, involves the conversion of thiophenic compounds to less stable intermediates, including thiolanes. cdnsciencepub.com
Initial research on thiolanes focused on their synthesis and basic reactivity. One of the classical methods for preparing thiophene rings, which can be subsequently reduced to thiolanes, is the Paal-Knorr synthesis, involving the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent. wikipedia.org Over time, more sophisticated synthetic methods have been developed, allowing for the creation of a wide array of substituted thiolanes. nih.gov These early studies laid the groundwork for understanding the fundamental properties of the thiolane ring system, a necessary precursor to investigating more complex derivatives like 3-Methylthiolan-3-ol.
Significance of Sulfur-Containing Heterocycles in Organic Chemistry Research
Sulfur-containing heterocycles represent a vital and expansive area of organic chemistry research, with implications across numerous scientific disciplines. nih.govopenmedicinalchemistryjournal.com The presence of a sulfur atom within a cyclic structure imparts unique electronic and stereochemical properties that differentiate these compounds from their all-carbon or other heteroatomic analogs. nih.govfiveable.me The sulfur atom, with its available lone pairs of electrons and its ability to exist in various oxidation states, can significantly influence a molecule's reactivity, stability, and intermolecular interactions. fiveable.metandfonline.com
This unique set of properties makes sulfur-containing heterocycles valuable building blocks in organic synthesis. fiveable.me They are often employed as intermediates in the construction of complex molecular architectures. Furthermore, these compounds are of great interest in medicinal chemistry, as the sulfur atom can enhance a molecule's pharmacological profile. fiveable.metandfonline.com A significant number of approved drugs and clinical candidates contain sulfur heterocycles. tandfonline.com Beyond pharmaceuticals, these compounds are integral to materials science, where they are used in the development of organic conductors, and in agrochemicals. nih.govarkat-usa.org The diverse applications of sulfur-containing heterocycles underscore the importance of continued research into their synthesis and properties.
Research Landscape of this compound and its Analogs
The research landscape for this compound is more specialized compared to the broader field of thiolanes. Much of the interest in this particular compound and its analogs stems from their occurrence as volatile and semi-volatile compounds in various natural products, particularly in fruits and food products. For instance, 2-methylthiolan-3-one, a closely related analog, has been identified in cooked beef, coffee, and roasted nuts. chemicalbook.com The presence of such compounds can significantly contribute to the aroma and flavor profiles of these foods.
Investigations into this compound often involve its synthesis and characterization. One common synthetic route to tertiary alcohols like this compound is through a Grignard reaction. wikipedia.org For example, reacting a suitable Grignard reagent with tetrahydrothiophen-3-one (B87284) would yield the desired product. chemicalbook.com
The study of analogs of this compound provides valuable insights into structure-activity relationships. By systematically modifying the substituents on the thiolane ring, researchers can probe how these changes affect the molecule's physical and chemical properties. This is particularly relevant in fields like flavor chemistry, where subtle structural variations can lead to significant differences in sensory perception. The table below presents some key analogs of this compound and their research contexts.
| Compound Name | Research Context |
| Tetrahydrothiophen-3-one | A precursor in the synthesis of this compound and other derivatives. chemicalbook.com |
| 2-Methylthiolan-3-one | Identified as a flavor component in various cooked foods. chemicalbook.comfmach.it |
| Thiolane | Studied in the context of hydrodesulfurization and environmental science. cdnsciencepub.comeeer.org |
| 3-Methyl-3-pentanol | A non-sulfur analog used as a reference for synthetic methodologies like the Grignard reaction. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methylthiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPOGRPPJRSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylthiolan 3 Ol and Its Derivatives
Established Laboratory Synthesis Routes
Conventional laboratory methods for synthesizing thiolanols, including 3-methylthiolan-3-ol, often rely on well-established reaction pathways that are dependable and have been refined over time.
The synthesis of tertiary alcohols like this compound can be achieved through classical organometallic reactions. A common approach involves the use of a Grignard reagent. For instance, the reaction of a suitable Grignard reagent with a ketone is a fundamental method for forming a tertiary alcohol. In the context of this compound, one could envision the reaction of methylmagnesium bromide with tetrahydrothiophen-3-one (B87284). This reaction would introduce the methyl group at the C3 position, and upon aqueous workup, would yield the desired tertiary alcohol. wikipedia.org
Another established route is the treatment of 4-methoxycarboxyl-3-oxothiophane with sulfuric acid to produce tetrahydrothiophen-3-one, which can then be used as a precursor. chemicalbook.com General reaction pathways for aliphatic compounds often involve multi-step sequences. For example, an alkene can be converted to a haloalkane, which then can be transformed into a nitrile, an amine, or an alcohol. ocr.org.uk These fundamental transformations provide the building blocks for more complex molecules like thiolanols.
Achieving stereoselectivity is a critical aspect of modern organic synthesis, particularly for producing enantiomerically pure compounds. While specific stereoselective syntheses for this compound are not extensively documented in the provided results, general principles of stereoselective synthesis can be applied.
For instance, lipase-mediated resolution is a powerful technique for separating enantiomers of racemic alcohols. mdpi.com This enzymatic approach could potentially be adapted to resolve a racemic mixture of this compound. The process often involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted alcohol. mdpi.com
Another strategy involves asymmetric hydrogenation. The use of chiral catalysts, such as ruthenium complexes with chiral ligands like DM-SEGPHOS, has proven effective in the stereoselective reduction of ketones to produce chiral alcohols with high diastereomeric and enantiomeric excess. researchgate.netnih.gov This methodology could be applied to a prochiral precursor to introduce the desired stereochemistry at the C3 position of the thiolane ring. The major emphasis in stereoselective synthesis is often on enantioselective reactions using asymmetric catalysts. thieme.com
Conventional Reaction Pathways for Thiolanols
Advanced Synthetic Strategies
Modern synthetic chemistry offers a variety of advanced strategies for the construction of heterocyclic systems like thiolanes. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to conventional routes.
Electrophilic cyclization is a powerful tool for constructing heterocyclic rings. researchgate.net This method typically involves the reaction of an unsaturated precursor with an electrophile, which triggers a ring-closing cascade. For the synthesis of thiophene (B33073) derivatives, which are structurally related to thiolanes, electrophilic cyclization of functionalized alkynes has been successfully employed. mdpi.compsu.edu For instance, the reaction of o-alkynyl thioanisoles with an electrophilic sulfur source can lead to the formation of benzo[b]thiophenes. nih.gov
Iodocyclization, a specific type of electrophilic cyclization using iodine as the electrophile, is a versatile method for creating functionalized heterocycles. bohrium.com This approach has been used to synthesize 3-iodothiophene (B1329286) derivatives from thioenynes. bohrium.com The resulting iodinated products can be further functionalized through cross-coupling reactions. researchgate.net
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. numberanalytics.com These reactions involve the combination of two or more molecules to form a new ring. numberanalytics.com Different types of cycloadditions, classified by the number of π-electrons involved, are used to create various ring sizes. numberanalytics.com
For the synthesis of five-membered heterocycles like thiolanes, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are particularly relevant. numberanalytics.comresearchgate.net In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. numberanalytics.com While the direct application to this compound is not specified in the search results, this methodology is a cornerstone for synthesizing a wide array of heterocyclic compounds. researchgate.netmdpi.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and has been instrumental in heterocyclic chemistry. numberanalytics.com Although it produces six-membered rings, the principles of controlling regioselectivity and stereoselectivity are broadly applicable to other cycloaddition reactions.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. rsc.org These methods are widely used in the synthesis of thiophene-based materials and can be adapted for the synthesis of thiophene and thiolane derivatives. rsc.org
Palladium and nickel-based catalysts are commonly employed for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Kumada-Corriu couplings. rsc.org These reactions typically involve the oxidative addition of the catalyst to an organohalide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C bond. rsc.org
More recently, C-H activation has emerged as a powerful strategy for the direct functionalization of heteroarenes like thiophenes. rsc.org This approach avoids the need for pre-functionalized starting materials, making it more atom-economical. Palladium-catalyzed direct arylation, for example, allows for the formation of C-C bonds by activating a C-H bond on the thiophene ring. rsc.org Iron-catalyzed C-H/C-H coupling has also been developed as a more sustainable alternative to palladium catalysis for the synthesis of thiophene-containing materials. springernature.com
Modern Cycloaddition Reactions for Heterocycle Formation
Green Chemistry Principles in the Synthesis of Thiolane Compounds
The application of green chemistry principles to the synthesis of heterocyclic compounds, including thiolanes, is a pivotal step toward developing more sustainable and environmentally benign chemical processes. mdpi.commdpi.com Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. imist.maresearchgate.net For thiolane compounds, this involves a shift from traditional synthetic routes, which often rely on hazardous reagents and solvents, to cleaner, more efficient, and safer methodologies. mdpi.com
The core principles of green chemistry provide a framework for this transition. Key among these are maximizing atom economy , utilizing catalysis over stoichiometric reagents, employing safer solvents and conditions, and preventing waste generation. acs.org In the context of synthesizing this compound and its derivatives, these principles guide the development of innovative synthetic strategies that are both efficient and environmentally responsible.
Research Findings in Greener Synthesis
Modern synthetic chemistry has seen a surge in the development of methodologies that align with the principles of green chemistry. For organosulfur compounds, these advancements are particularly significant due to the challenges often associated with sulfur chemistry, such as malodorous reagents and toxic byproducts.
Catalytic and Solvent-Free Approaches: A major focus of green chemistry is the replacement of hazardous solvents with more benign alternatives or the elimination of solvents altogether. mdpi.com Water, being non-toxic and readily available, is an increasingly popular medium for organic reactions, including the synthesis of sulfur heterocycles. mdpi.comrsc.org Furthermore, solvent-free techniques like mechanochemistry (ball-milling) have emerged as powerful tools for creating organosulfur compounds without the need for bulk solvents, thus reducing waste and often increasing reaction efficiency. acs.org
Catalysis is a cornerstone of green chemistry, offering pathways that are more energy-efficient and generate less waste than stoichiometric reactions. acs.org For the synthesis of sulfur-containing heterocycles, significant progress has been made in developing:
Magnetically Recoverable Catalysts: These catalysts, often based on iron nanoparticles, facilitate easy separation from the reaction mixture, allowing for multiple reuse cycles. This not only reduces operational costs but also minimizes catalyst waste, a key aspect of green process design. rsc.orgbohrium.com
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of handling, separation, and recyclability. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been used as a metal-free heterogeneous catalyst for preparing thiophene derivatives under solvent-free conditions. ua.es
Biocatalysis: The use of enzymes represents a highly specific and efficient method that often circumvents the need for protecting groups, thereby shortening synthetic sequences and reducing waste. acs.org Research into the biosynthesis of related compounds like 2-methyltetrahydrothiophen-3-one (B78238) in bacteria suggests that enzymatic or microbial pathways could be a viable green route for producing substituted thiolanes. researchgate.net
The following table summarizes how green chemistry principles can be applied to improve the synthesis of thiolane derivatives, moving from traditional methods to more sustainable alternatives.
Table 1: Application of Green Chemistry Principles to Thiolane Synthesis
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Waste Prevention | Multi-step synthesis with stoichiometric reagents and purification at each step. | One-pot or tandem reactions; use of catalytic processes. | Reduces byproducts, solvent waste, and energy consumption. imist.ma |
| Atom Economy | Reactions like Wittig or Grignard that generate stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide, magnesium salts). | Catalytic additions, cycloadditions, or rearrangement reactions. | Maximizes the incorporation of reactant atoms into the final product. acs.org |
| Safer Solvents & Auxiliaries | Use of volatile and hazardous organic solvents like benzene, chloroform, or diethyl ether. | Use of water, supercritical fluids, ionic liquids, or solvent-free conditions (mechanochemistry). mdpi.comacs.org | Reduces environmental impact and improves worker safety. |
| Energy Efficiency | Reactions requiring very high temperatures or cryogenic conditions. | Reactions at ambient temperature and pressure; use of microwave or ultrasonic irradiation to accelerate reactions. mdpi.com | Lowers energy costs and associated environmental footprint. |
| Use of Catalysis | Use of stoichiometric amounts of Lewis acids or bases. | Use of recoverable and reusable catalysts (e.g., magnetic nanoparticles, solid-supported catalysts) or enzymes. acs.orgrsc.org | Increases reaction efficiency, selectivity, and reduces waste. |
| Reduce Derivatives | Use of protecting groups for functional groups not involved in the reaction. | Use of chemo- or regioselective catalysts (e.g., enzymes) that target specific sites on a molecule. acs.org | Avoids additional reaction steps, reagents, and waste generation. |
Hypothetical Green Synthesis of this compound
While specific research on the green synthesis of this compound is not widely documented, a potential green pathway can be conceptualized by applying the principles discussed. A traditional synthesis would likely involve the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a precursor like thiolane-3-one. This method, however, has poor atom economy and requires anhydrous organic solvents.
A greener approach could involve a catalytic, one-pot synthesis. For example, a multicomponent reaction could be designed using a recyclable catalyst in an aqueous medium or under solvent-free conditions. Another promising avenue is a biocatalytic route, potentially using a genetically engineered microorganism or an isolated enzyme to perform the key bond-forming steps, mirroring the natural synthesis of related aroma compounds. researchgate.net
The table below outlines a comparative analysis of a traditional versus a hypothetical green synthesis for this compound, highlighting the advantages of the green approach.
Table 2: Comparative Analysis of Synthetic Routes for this compound
| Feature | Traditional Synthesis (e.g., Grignard) | Hypothetical Green Synthesis (e.g., Biocatalytic) |
|---|---|---|
| Starting Materials | Thiolan-3-one, Methylmagnesium bromide | Renewable feedstock, simple sulfur source |
| Solvent | Anhydrous diethyl ether or THF | Water or solvent-free |
| Catalyst | None (stoichiometric reagent) | Enzyme (biocatalyst) |
| Reaction Conditions | Anhydrous, inert atmosphere | Ambient temperature and pressure, aqueous environment |
| Atom Economy | Low (generates Mg(OH)Br waste) | High (theoretically close to 100%) |
| Waste Generation | Significant solvent and salt waste | Minimal, biodegradable waste |
| Safety Hazards | Flammable solvents, pyrophoric reagents | Generally low hazard |
By embracing these green chemistry principles, the synthesis of thiolane compounds like this compound can be reimagined to be safer, more efficient, and more sustainable. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For 3-Methylthiolan-3-ol, both proton (¹H) and carbon-13 (¹³C) NMR are essential.
While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and established chemical shift principles. The molecule possesses four distinct sets of protons and five distinct carbon environments, which would be reflected in its NMR spectra.
The ¹H NMR spectrum of this compound is expected to show four unique signals corresponding to the different proton environments. The integration of these signals would correspond to a 1:2:2:2:3 ratio, representing the hydroxyl, and three different methylene (B1212753) (CH₂) groups, and the methyl (CH₃) group, respectively.
The key features anticipated in the ¹H NMR spectrum are:
Hydroxyl Proton (-OH): A singlet, typically broad, whose chemical shift can vary depending on solvent and concentration.
Methyl Protons (-CH₃): A sharp singlet, as it is attached to a quaternary carbon and has no adjacent protons to couple with.
Methylene Protons (-CH₂-): Three distinct signals for the methylene groups at positions C2, C4, and C5. The protons on each of these carbons are diastereotopic due to the chiral center at C3, leading to complex splitting patterns (multiplets).
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) | 1H |
| -CH₂- (C5) | ~2.8 - 3.0 | Multiplet | 2H |
| -CH₂- (C2) | ~2.7 - 2.9 | Multiplet | 2H |
| -CH₂- (C4) | ~1.9 - 2.1 | Multiplet | 2H |
| -CH₃ | ~1.5 | Singlet | 3H |
Note: Chemical shifts are estimates based on analogous structures and general principles; actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, five distinct signals are expected.
The anticipated signals correspond to:
One quaternary carbon (C3), which bears the hydroxyl and methyl groups. This signal would appear most downfield in the aliphatic region due to the deshielding effect of the attached oxygen atom.
Three methylene carbons (C2, C4, C5). The C2 and C5 carbons, being adjacent to the sulfur atom, would be shifted downfield compared to the C4 carbon.
One methyl carbon (C-CH₃).
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (Quaternary C-OH) | ~75 - 80 |
| C2/C5 (-CH₂-S) | ~38 - 42 |
| C4 (-CH₂-) | ~35 - 39 |
| -CH₃ | ~25 - 30 |
Note: Chemical shifts are estimates. The assignments for C2/C5 and C4 are based on the influence of adjacent heteroatoms.
Proton Nuclear Magnetic Resonance (1H NMR)
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound would first be separated from other volatile components on a GC column before entering the mass spectrometer. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern.
The molecular ion peak (M⁺) for this compound (C₅H₁₀OS) would be observed at an m/z of 118. Key fragmentation pathways would likely include:
Loss of a methyl group (-CH₃): Resulting in a prominent fragment ion at m/z 103.
Loss of water (-H₂O): Leading to a fragment at m/z 100.
Loss of ethene (-C₂H₄): Alpha-cleavage next to the sulfur atom could lead to a fragment at m/z 90.
Loss of a thioformyl (B1219250) radical (-CHS): A fragment at m/z 73.
The mass spectrum for the related compound 3-Methylthiolan shows major peaks that can help predict the fragmentation of the thiolan ring structure. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. This is a powerful tool for confirming the identity of a compound. The calculated exact mass for the protonated molecule of this compound provides a precise target for experimental verification.
Table 3: Calculated Exact Mass for this compound
| Ionic Species | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion [M]⁺ | C₅H₁₀OS | 118.04522 |
| Protonated Molecule [M+H]⁺ | C₅H₁₁OS⁺ | 119.05250 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of light corresponding to molecular vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups:
O-H Stretch: A strong and broad absorption band in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Multiple sharp bands in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O Stretch: An absorption band in the 1150-1050 cm⁻¹ region, indicative of the C-O single bond in a tertiary alcohol.
C-S Stretch: A weak absorption band typically found in the 800-600 cm⁻¹ region, corresponding to the carbon-sulfur bond vibration within the thiolan ring.
These vibrational signatures, when combined with NMR and MS data, provide a comprehensive and definitive structural elucidation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum is expected to be a composite of the vibrations from the tertiary alcohol, the thioether, and the saturated thiolane ring.
The most prominent feature anticipated in the FT-IR spectrum is the O-H stretching vibration from the tertiary alcohol group. This typically appears as a strong, broad band in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding. instanano.comlibretexts.org In the absence of hydrogen bonding, such as in the vapor phase or in very dilute non-polar solutions, a sharper, medium-intensity peak would be expected between 3584-3700 cm⁻¹. instanano.comreddit.com
The C-H stretching vibrations of the methyl group and the methylene groups of the thiolane ring are expected to be observed in the 2840-3000 cm⁻¹ range. instanano.com The C-O stretching vibration of the tertiary alcohol should give rise to a strong band between 1100 and 1200 cm⁻¹. The C-S stretching vibrations of the thioether within the saturated ring are generally weak and can be found in the 600-770 cm⁻¹ region.
A data table summarizing the expected characteristic FT-IR absorption bands for this compound, based on data for tertiary alcohols, thioethers, and related cyclic compounds, is provided below. instanano.comscribd.comnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Tertiary Alcohol | O-H Stretch (H-bonded) | 3200-3550 | Strong, Broad |
| Tertiary Alcohol | O-H Stretch (Free) | 3584-3700 | Medium, Sharp |
| Alkane (CH₃, CH₂) | C-H Stretch | 2840-3000 | Medium to Strong |
| Tertiary Alcohol | C-O Stretch | 1100-1200 | Strong |
| Thioether (Thiolane) | C-S Stretch | 600-770 | Weak to Medium |
| Alkane (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
| Methyl (CH₃) | C-H Bend (Asymmetric) | ~1450 | Medium |
| Methyl (CH₃) | C-H Bend (Symmetric) | ~1375 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. shu.ac.uk In the case of this compound, Raman spectroscopy would be especially useful for characterizing the C-S and S-S (if any impurities are present) bonds, which often show weak signals in FT-IR. tandfonline.com
The C-S stretching vibrations in thioethers and the thiolane ring are expected to produce more distinct peaks in the Raman spectrum compared to FT-IR, typically in the range of 600-770 cm⁻¹. acs.orgnih.gov The symmetric C-C stretching vibrations within the ring and the C-H bending modes would also be Raman active. The O-H stretch is generally a weak scatterer in Raman spectroscopy.
Theoretical calculations on thiophene (B33073) and its derivatives have shown that Raman spectra are sensitive to the substitution on the ring, leading to shifts in vibrational frequencies. jchps.comacs.org For this compound, the substitution with a methyl and a hydroxyl group would influence the vibrational modes of the thiolane ring.
Below is a table of anticipated Raman shifts for this compound based on known values for related sulfur-containing compounds and functional groups. tandfonline.comjchps.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Alkane (CH₃, CH₂) | C-H Stretch | 2800-3000 | Strong |
| Thioether (Thiolane) | C-S Stretch | 600-770 | Medium to Strong |
| Thiolane Ring | Ring Deformation/Breathing | 800-1000 | Medium |
| Alkane (CH₂, CH₃) | C-H Bend | 1300-1500 | Medium |
| Tertiary Alcohol | O-H Stretch | 3200-3600 | Weak |
Electronic Spectroscopy and Photophysical Investigations
Ultraviolet-Visible (UV-Vis) Spectroscopy of Related Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org this compound, being a saturated compound, does not possess conjugated π-systems that typically give rise to strong absorptions in the near-UV and visible regions. The primary chromophore in this molecule is the thioether (sulfide) group.
Saturated compounds containing atoms with lone pairs of electrons, such as the sulfur in the thiolane ring, can undergo n → σ* transitions. shu.ac.uk These transitions involve the excitation of a non-bonding electron to an anti-bonding sigma orbital. For saturated thioethers, these transitions are typically of low intensity and occur in the far-UV region, generally between 190 and 240 nm. shu.ac.ukresearchgate.net The alcohol group also exhibits n → σ* transitions, but these occur at even shorter wavelengths, typically below 200 nm. libretexts.org
Therefore, the UV-Vis spectrum of this compound in a non-absorbing solvent like hexane (B92381) is expected to show a weak absorption band in the 200-230 nm range, attributable to the n → σ* transition of the sulfur atom's lone pair electrons. The position and intensity of this band can be influenced by the solvent polarity. shu.ac.uk
The table below summarizes the expected electronic transitions for chromophores related to this compound.
| Chromophore | Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |
| Saturated Thioether | n → σ | 200-230 | Low (~100-1000 M⁻¹cm⁻¹) |
| Saturated Alcohol | n → σ | < 200 | Low |
Electron Spin Resonance (EPR) Spectroscopy of Reactive Intermediates
Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance, is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical cations. While this compound itself is EPR-silent, its reactive intermediates, which can be generated through processes like one-electron oxidation, can be studied by EPR.
Upon oxidation, this compound would likely form a radical cation, [this compound]⁺•. In such species, the spin density is expected to be primarily localized on the sulfur atom. nih.gov Studies on the radical cations of other saturated sulfur-containing heterocycles, like thiomorpholine, have shown that the spin density is largely on the sulfur atom, leading to characteristic g-values and hyperfine couplings. nih.gov
For dialkyl sulfide (B99878) radical cations, the major reactive pathway can be C-S bond cleavage. acs.orgnih.gov EPR studies of intermediates formed from the reaction of aluminum atoms with dialkyl sulfides have identified thioalkyl radicals such as CH₃SCH₂•. acs.orgnih.gov In the case of [this compound]⁺•, similar fragmentation pathways could lead to ring-opened radical species. The EPR spectrum would provide crucial information on the electronic structure and geometry of these transient intermediates through analysis of the g-tensor and hyperfine coupling constants to nearby protons (¹H) and potentially ¹³C in isotopically enriched samples. acs.orgnih.gov
The table below lists typical EPR parameters for related sulfur-containing radical cations.
| Radical Species | g-value(s) | Hyperfine Coupling Constants (MHz) | Reference |
| Diethyl sulfide-Al adduct (DES-1) | g∥ = 2.002, g⊥ = 1.999 | a∥(Al) = 1003, a⊥(Al) = 856 | acs.org |
| Thiomorpholine radical cation | g_iso ≈ 2.008 | a(2H_ax) ≈ 67.2, a(2H_eq) ≈ 28.0 | nih.gov |
| Diphenyliminothiyl radical | g = 2.0152 | aN = 18.16 G | researchgate.net |
Rotational Spectroscopy for Gas-Phase Structure Elucidation
Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. skku.edu By measuring the frequencies of transitions between quantized rotational states, one can obtain the rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. From these constants, highly accurate bond lengths and angles can be derived. acs.orgaip.org
While no specific rotational spectroscopy data for this compound has been published, data for the parent ring, tetrahydrothiophene (B86538) (thiolane), and other related heterocyclic compounds are available. nist.govnih.gov For tetrahydrothiophene, the rotational constants have been determined, providing insight into the puckered conformation of the five-membered ring. nist.gov
For this compound, a rotational spectroscopy study would be complex due to its asymmetry and the presence of internal rotation of the methyl group. However, such a study would be invaluable for determining the precise geometry of the molecule, including the conformation of the thiolane ring (e.g., envelope or twist conformation), the orientation of the methyl and hydroxyl substituents (axial vs. equatorial), and the intramolecular interactions that govern its structure. nih.gov Theoretical calculations are often used in conjunction with experimental rotational spectroscopy to aid in the assignment of the spectrum and to refine the determined structure. aip.orgaip.org
The rotational constants for tetrahydrothiophene are provided in the table below as a reference.
| Molecule | A (cm⁻¹) | B (cm⁻¹) | C (cm⁻¹) | Reference |
| Tetrahydrothiophene (Thiolane) | 0.20082 | 0.14590 | 0.09343 | nist.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Methylthiolan 3 Ol
Reaction Pathways Involving the Hydroxyl Functionality
The tertiary alcohol group in 3-methylthiolan-3-ol is a key site of reactivity, though its tertiary nature imposes certain limitations, particularly in oxidation reactions.
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.orgmsu.edu Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group), which is necessary for the typical elimination step in oxidation mechanisms involving reagents like chromic acid or permanganate. libretexts.orgmsu.edu
Oxidation of tertiary alcohols, if it occurs, requires harsh conditions that can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller degradation products. libretexts.org However, specific reagents have been developed for certain types of tertiary alcohols. For instance, tertiary allylic alcohols can undergo oxidation via an allylic shift, a reaction not applicable to the saturated this compound. pearson.com
Reduction of the hydroxyl group in this compound is not a typical transformation. Alcohols are already in a reduced state, and further reduction to an alkane is an uncommon and challenging process requiring specialized reagents.
| Reaction Type | Reagent | Expected Product | General Applicability |
| Oxidation | Standard oxidizing agents (e.g., CrO₃, KMnO₄) | No reaction under mild conditions; degradation under harsh conditions | Tertiary alcohols are generally non-reactive to standard oxidation. libretexts.orgmsu.edu |
| Reduction | N/A | Not a typical reaction | Alcohols are generally not reduced further. |
The hydroxyl group of this compound can participate in both substitution and elimination reactions, typically under acidic conditions.
Elimination Reactions (Dehydration):
The acid-catalyzed dehydration of tertiary alcohols is a common method for synthesizing alkenes. libretexts.org In the case of this compound, treatment with a strong acid like sulfuric acid or phosphoric acid at elevated temperatures would be expected to lead to the formation of 3-methyl-2,3-dihydrothiophene and/or 3-methyl-4,5-dihydrothiophene through an E1 mechanism. libretexts.orgvaia.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The regioselectivity of the elimination would depend on the relative stability of the resulting alkenes.
Substitution Reactions:
The hydroxyl group of tertiary alcohols can be substituted by halides using hydrogen halides (HX). youtube.com The reaction proceeds through an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate, which is then attacked by the halide ion. youtube.com For example, reaction with HBr would yield 3-bromo-3-methylthiolane. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), commonly used for converting primary and secondary alcohols to halides, are generally less effective for tertiary alcohols and can lead to complex product mixtures. libretexts.org
| Reaction Type | Reagent | Expected Product | Mechanism |
| Dehydration | H₂SO₄ or H₃PO₄, heat | 3-Methyl-2,3-dihydrothiophene and/or 3-Methyl-4,5-dihydrothiophene | E1 |
| Substitution | HBr | 3-Bromo-3-methylthiolane | Sₙ1 |
| Substitution | SOCl₂ | 3-Chloro-3-methylthiolane (potential for side reactions) | Sₙ1-like |
Oxidation and Reduction Reactions
Transformations of the Thiolane Ring System
The thiolane ring, a five-membered heterocycle, exhibits its own characteristic reactivity, including the potential for ring-opening, ring-expansion, and aromatization.
While specific data on this compound is scarce, the principles of heterocyclic chemistry suggest potential pathways for ring-opening and expansion. Acid-catalyzed ring-opening of small heterocycles is a known process, often driven by the relief of ring strain and the formation of a stable intermediate. msu.edu However, the thiolane ring is relatively stable compared to three- or four-membered rings like thiiranes and thietanes.
Ring-expansion reactions of thietanes (four-membered sulfur heterocycles) to thiolanes have been documented. researchgate.netrsc.orgrsc.org For instance, the reaction of 2-(1-hydroxyethyl)thietane with hydrochloric acid leads to the formation of 2-methyl-3-chlorothiophane (a thiolane derivative) via ring expansion. researchgate.net While this involves expansion to a thiolane rather than from one, it highlights the dynamic nature of these sulfur-containing rings. Ring expansion of this compound itself would be a less common transformation, likely requiring specific reagents designed to induce skeletal rearrangements.
A significant transformation of the thiolane ring system is its aromatization to the corresponding thiophene (B33073). One plausible route for the conversion of this compound to a thiophene derivative is through dehydration followed by oxidation or rearrangement. As discussed, acid-catalyzed dehydration would yield dihydrothiophene isomers. Subsequent dehydrogenation of these intermediates would lead to the aromatic 3-methylthiophene (B123197).
| Starting Material | Reaction/Conditions | Product | Reference |
| Thiolane-3,4-diols | Acid-catalyzed dehydration | Thiophenes | organic-chemistry.orgclockss.org |
| This compound | Dehydration followed by dehydrogenation (proposed) | 3-Methylthiophene | Inferred |
Ring-Opening and Ring-Expansion Reactions
Reactivity at the Sulfur Center
The divalent sulfur atom in the thiolane ring is nucleophilic and can be readily oxidized. This represents a key reaction site in this compound, independent of the hydroxyl group's reactivity.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established and fundamental transformation in organosulfur chemistry. organic-chemistry.orgcdmf.org.br A wide variety of oxidizing agents can effect this transformation, with the product often being dependent on the stoichiometry of the oxidant used.
Oxidation to Sulfoxide (B87167): Using one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂), a peroxy acid (e.g., m-CPBA), or sodium periodate (B1199274) (NaIO₄) would be expected to convert this compound to 3-hydroxy-3-methylthiolane-1-oxide .
Oxidation to Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant (e.g., two or more equivalents of H₂O₂ or KMnO₄) would lead to the corresponding 3-hydroxy-3-methylthiolane-1,1-dioxide . acs.orgnih.gov
The oxidation of the sulfur atom significantly alters the chemical and physical properties of the molecule, increasing its polarity and influencing the reactivity of the rest of the ring.
| Target Product | Typical Reagents | General Observations |
| Sulfoxide | H₂O₂ (1 equiv.), m-CPBA, NaIO₄ | Controlled oxidation to the sulfoxide is achievable with careful selection of reagents and stoichiometry. organic-chemistry.org |
| Sulfone | H₂O₂ (excess), KMnO₄, Oxone | Further oxidation to the sulfone is common with stronger oxidizing agents or excess reagent. cdmf.org.bracs.org |
Mechanistic Studies of Formation and Interconversion Pathways of this compound
The formation and interconversion of this compound are complex processes influenced by both biological and chemical factors. The study of these pathways is crucial for understanding its presence in various natural products and processed goods. Research into its formation is often linked with its corresponding ketone, 2-methylthiolan-3-one, which is a significant aroma compound in many foods and beverages.
Biochemical Pathways in Natural Product Formation
The biochemical formation of this compound, a sulfur-containing heterocyclic alcohol, is primarily understood through the lens of its related ketone, 2-methylthiolan-3-one. It is widely suggested that this compound is formed via the microbial reduction of this ketone. The primary pathways involve the metabolic transformation of sulfur-containing amino acids by various microorganisms, particularly yeasts and bacteria. sci-hub.se
Precursors and Microbial Transformation:
The principal precursors for the carbon and sulfur backbone of these thiolanes are the amino acids methionine and cysteine. researchgate.net Microorganisms play a pivotal role in their transformation during fermentation processes, such as those occurring in wine and whisky production. sci-hub.seencyclopedia.pubmdpi.com
In studies involving yeasts, methionine has been identified as a key precursor for 2-methylthiolan-3-one. researchgate.netencyclopedia.pub While the exact enzymatic steps leading to this compound are not fully elucidated in the available literature, a proposed pathway for the formation of the precursor ketone, 2-methylthiolan-3-one, has been detailed in the bacterium Chitinophaga Fx7914. researchgate.netebi.ac.uk This pathway involves the following key steps:
Homocysteine Transformation : The pathway initiates with homocysteine, derived from methionine metabolism. Homocysteine is converted to 3-mercaptopropanal. researchgate.net
Acyloin Condensation : A second building block, pyruvate, undergoes an acyloin-forming reaction with 3-mercaptopropanal. researchgate.net This condensation reaction forms a key intermediate.
Cyclization and Dehydration : The intermediate cyclizes intramolecularly to form a diol. Subsequent dehydration and tautomerization lead to the formation of 2-methylthiolan-3-one. researchgate.net
It is hypothesized that this compound is then formed through the enzymatic reduction of the ketone group of 2-methylthiolan-3-one by reductases present in the microorganisms. This reduction of a ketone to a secondary alcohol is a common biochemical reaction.
Research Findings on Biochemical Formation
| Organism/System | Precursor(s) | Key Intermediate(s) | Proposed Product | Reference |
|---|---|---|---|---|
| Bacterium Chitinophaga Fx7914 | Homocysteine, Pyruvate | 3-Mercaptopropanal, Acyloin intermediate | 2-Methylthiolan-3-one (precursor to this compound) | researchgate.netebi.ac.uk |
| Yeasts (e.g., S. cerevisiae) | Methionine, Cysteine | Not fully elucidated | 2-Methylthiolan-3-one, this compound | sci-hub.seresearchgate.netencyclopedia.pub |
| Wine Fermentation | Methionine, Cysteine | Microbial metabolites | 2-Methylthiolan-3-ol | sci-hub.se |
| Whisky Fermentation | Methionine | 3-Methylsulfanylpropanal, 3-Methylsulfanylpropyl acetate (B1210297) | 2-Methylthiolan-3-one | encyclopedia.pubmdpi.com |
Chemical Reaction Mechanisms in Complex Matrices
Beyond enzymatic pathways, this compound can also be formed through chemical reactions, particularly during the thermal processing of food. These reactions often occur in complex food matrices such as coffee, roasted nuts, and cooked meat, where a diverse array of precursors is present. researchgate.net
Thermal Degradation and Maillard Reaction:
The formation of many flavor compounds, including sulfur-containing heterocycles, is driven by thermal degradation and the Maillard reaction. The primary precursors are again sulfur-containing amino acids (cysteine and methionine) and reducing sugars.
A plausible chemical pathway for the formation of the thiolanone precursor involves the reaction of key intermediates from the Maillard reaction with sulfur compounds:
Generation of Reactive Intermediates : The thermal degradation of sulfur-containing amino acids generates hydrogen sulfide (B99878) (H₂S) and methanethiol (B179389) (CH₃SH). Concurrently, the Maillard reaction between amino acids and sugars produces reactive carbonyl species like dicarbonyls (e.g., glyoxal, methylglyoxal) and hydroxyketones.
Reaction and Cyclization : These reactive carbonyls can react with hydrogen sulfide or methanethiol. For instance, the reaction of a dicarbonyl with H₂S can lead to the formation of various sulfur heterocycles. The formation of the 2-methylthiolan-3-one structure likely involves the reaction of a 5-carbon precursor (derived from sugars or other components) with a sulfur source, followed by cyclization.
Interconversion : In the hot, slightly acidic to neutral pH conditions of cooking and roasting, the formed 2-methylthiolan-3-one can potentially undergo reduction to this compound. Reducing agents formed during the Maillard reaction or the degradation of other food components could facilitate this conversion.
While direct mechanistic studies for this compound formation in complex matrices are scarce, the principles of sulfur chemistry in food systems strongly support these proposed routes. The presence of its precursor ketone has been confirmed in a variety of thermally treated foods.
Findings on Chemical Formation in Complex Matrices
| Matrix/Process | Key Precursors | Driving Process | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Food Preparation (General) | Sulfur-containing amino acids, Reducing sugars | Thermal Processing, Maillard Reaction | Reaction of Maillard intermediates with H₂S or methanethiol, followed by cyclization and reduction. | researchgate.net |
| Whisky Production | Methionine metabolites | Fermentation & Distillation | Formation from methionine during fermentation. | encyclopedia.pubmdpi.com |
| Roasted Coffee & Nuts | Cysteine, Methionine, Sugars | Roasting (Thermal Degradation) | Formation of 2-methylthiolan-3-one as a key aroma component; potential subsequent reduction. | researchgate.net |
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations
Quantum mechanical methods are foundational to computational chemistry, solving the molecular Schrödinger equation to determine a molecule's electronic structure and properties. olemiss.edu
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system based on its electron density. imperial.ac.ukresearchgate.net It is favored for its balance of accuracy and computational cost. researchgate.net
For 3-Methylthiolan-3-ol, DFT calculations would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set to model the system. researchgate.netmdpi.com Such a study would yield crucial data, including:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.
Electronic Energies: The total energy of the molecule, which can be used to compare the stability of different isomers or conformers.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity and electronic transitions.
Charge Distribution: Calculation of partial atomic charges, revealing the polarity of bonds (e.g., C-S, C-O, O-H) and identifying electrophilic and nucleophilic sites.
Without published research, specific values for these properties for this compound remain undetermined.
Ab Initio Methods for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. olemiss.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than many DFT functionals, albeit at a greater computational expense. nih.gov
A high-accuracy ab initio study on this compound would be employed to:
Provide benchmark data for its thermochemical properties, such as enthalpy of formation.
Calculate highly accurate geometric parameters and vibrational frequencies.
Investigate weak intermolecular interactions if studying the molecule in a dimer or cluster.
Currently, no such high-accuracy ab initio data has been published for this compound.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comyoutube.com The five-membered thiolane ring in this compound is not planar and can adopt various puckered conformations, such as envelope and twist forms.
A computational conformational analysis would map the potential energy surface (PES) by systematically changing key dihedral angles of the ring and the orientation of the methyl and hydroxyl groups. lasalle.edumdpi.com This would identify:
Global Minimum Conformer: The most stable three-dimensional structure of the molecule.
Local Minima Conformers: Other stable, but higher-energy, conformers.
Transition States: The energy barriers for interconversion between different conformers.
This analysis is critical for understanding which shape the molecule is most likely to adopt and how flexible it is. No published PES or conformational energy data is available for this compound.
Prediction of Spectroscopic Parameters and Spectral Simulation
Computational methods can predict various types of spectra, which is invaluable for identifying molecules and interpreting experimental data. olemiss.edunih.govmpg.de For this compound, theoretical calculations could simulate:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR and Raman spectrum can be generated. This would help assign experimental peaks to specific molecular motions, such as O-H stretching, C-S stretching, or ring deformations.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. researchgate.net These predictions are highly sensitive to the molecular conformation and are used to help assign complex experimental NMR spectra.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, simulating a UV-Vis spectrum to understand the molecule's electronic transitions. researchgate.net
Simulated spectra rely on prior geometry optimization and frequency calculations, and no such specific data is available for this compound in the literature. olemiss.edunih.gov
Bonding Analysis and Molecular Orbital Theory (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align with Lewis structures. uni-muenchen.defaccts.de
An NBO analysis performed on this compound would provide:
Hybridization: The specific spd character of the atomic orbitals used to form bonds and lone pairs (e.g., the hybridization of the sulfur and oxygen atoms). icm.edu.pl
Bonding Details: A breakdown of the composition of each bond, such as the polar C-S and C-O bonds.
Hyperconjugative Interactions: It can quantify the stabilizing energy from delocalization effects, such as the interaction between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). For example, it could reveal interactions between the sulfur lone pairs and adjacent C-C or C-S antibonding orbitals. wisc.edunih.gov
A data table from an NBO analysis would typically list donor-acceptor interactions and their second-order perturbation theory energy, E(2), which quantifies their stabilizing strength. This information is currently unavailable for this compound.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for mapping out reaction pathways and understanding chemical mechanisms. nih.gov This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
For this compound, one might investigate reactions such as its dehydration to form an alkene or its oxidation. A theoretical study would:
Propose a plausible reaction pathway.
Calculate the geometry of the high-energy transition state for each step. A frequency calculation must confirm the transition state by showing exactly one imaginary frequency corresponding to the reaction coordinate.
Determine the activation energy (the energy difference between the reactants and the transition state), which is related to the reaction rate.
Such calculations provide a molecular-level movie of the reaction, but no studies have been published detailing any specific reaction mechanisms involving this compound.
Based on a comprehensive review of scientific literature, there is insufficient available data to generate an article on the chemical compound This compound that adheres to the specified outline.
The requested topics—specifically its occurrence and formation in whisky, wine, coffee, dairy products, and fruit volatiles—are not documented in the accessible research. Scientific studies extensively cover related compounds, such as the ketone 2-methylthiolan-3-one and the isomeric alcohol 2-methylthiolan-3-ol, detailing their presence and significance in the aroma profiles of these and other food products.
However, specific research findings on the presence, dynamics, and formation pathways of This compound within these food and beverage matrices could not be located. Consequently, it is not possible to construct a scientifically accurate and detailed article that strictly follows the provided structure and content requirements for this particular compound.
Occurrence and Formation Pathways in Complex Biological and Food Systems
Biosynthetic Origins and Metabolic Pathways of 3-Methylthiolan-3-ol
The formation of this compound, a sulfur-containing volatile compound, is intricately linked to specific metabolic pathways originating from the amino acid methionine. Its biosynthesis is not only a result of endogenous processes within organisms but is also significantly influenced by microbial activity, particularly from certain species of bacteria and yeast.
Precursors in Methionine Metabolism
Methionine stands as a primary precursor for the formation of a variety of sulfur-containing flavor compounds, including derivatives of thiophene (B33073) like 2-methylthiolan-3-one, a closely related compound to this compound. encyclopedia.pubnih.gov In microorganisms, the biosynthesis of methionine is part of the aspartate family pathway. wikipedia.org The core carbon structure is derived from aspartic acid, and the sulfur atom can be sourced from cysteine, methanethiol (B179389), or hydrogen sulfide (B99878). wikipedia.org
The catabolism of methionine via the Ehrlich pathway is a key process that leads to the formation of several volatile sulfur compounds. encyclopedia.pubnih.gov This pathway involves the transamination of methionine to its corresponding α-keto acid, followed by decarboxylation and subsequent reduction or oxidation steps to yield a range of flavor-active molecules. While direct evidence for the complete biosynthetic route to this compound is still being elucidated, the established role of methionine as a precursor for structurally similar compounds strongly points to its involvement. encyclopedia.pubnih.govresearchgate.net For instance, studies on the formation of 2-methylthiolan-3-one in yeasts have confirmed methionine as a potential precursor. researchgate.net
In mammalian systems, 3-methylthiopropionic acid has been identified as an intermediate in methionine metabolism. nih.gov This further underscores the role of methionine degradation pathways in producing key structural fragments that could potentially lead to the formation of cyclic sulfur compounds like this compound.
Microbial Contribution to Formation (e.g., Streptomyces species, yeast)
Microorganisms play a pivotal role in the generation of this compound and related compounds from methionine precursors. Various species of yeast and bacteria have been identified as producers of these volatile sulfur compounds, significantly impacting the aroma profiles of fermented foods and other biological systems.
Yeast:
Saccharomyces cerevisiae, a yeast central to the production of alcoholic beverages and bread, is known to produce 2-methylthiolan-3-one from methionine during fermentation. encyclopedia.pubnih.gov This formation occurs alongside other methionine-derived compounds like 3-(methylthio)propanol (MTP) and 3-(methylthio)propyl acetate (B1210297) (MTPA). encyclopedia.pubnih.gov
Research on Saccharomycopsis fibuligera, a yeast isolated from sesame-flavored Daqu, has demonstrated its capability to produce high yields of 3-methylthiopropanol (3-Met), another methionine catabolite. researchgate.net Optimization of fermentation conditions for this yeast highlights the potential for microbial processes to be harnessed for the production of specific flavor compounds. researchgate.netmdpi.com
Bacteria:
Streptomyces species, known for producing a wide array of volatile organic compounds, are also implicated in the metabolism of methionine. mun.ca For example, Streptomyces lincolnensis can convert methionine into 3-methylthioacrylic acid. nih.gov This demonstrates the enzymatic machinery within Streptomyces to modify methionine and its derivatives, suggesting a potential role in the formation of other sulfur-containing volatiles.
The bacterium Chitinophaga Fx7914 has been studied for its biosynthesis of 2-methyltetrahydrothiophen-3-one (B78238), revealing a pathway that involves intermediates derived from homocysteine (a product of methionine metabolism) and pyruvate. researchgate.net
The table below summarizes the microbial contribution to the formation of related sulfur compounds from methionine.
| Microorganism | Precursor | Product(s) | Reference(s) |
| Saccharomyces cerevisiae | Methionine | 2-methylthiolan-3-one, 3-(methylthio)propanol (MTP), 3-(methylthio)propyl acetate (MTPA) | encyclopedia.pubnih.gov |
| Saccharomycopsis fibuligera | L-methionine | 3-methylthiopropanol (3-Met) | researchgate.netmdpi.com |
| Streptomyces lincolnensis | Methionine | 3-methylthioacrylic acid | nih.gov |
| Chitinophaga Fx7914 | Homocysteine (from Methionine), Pyruvate | 2-methyltetrahydrothiophen-3-one | researchgate.net |
Influence of Processing and Environmental Factors on Formation
The generation of this compound is not solely dependent on biological pathways but is also significantly influenced by external factors such as thermal processing and fermentation conditions. These factors can either initiate chemical reactions leading to its formation or modulate the metabolic activity of microorganisms involved in its biosynthesis.
Thermal Processing Effects (e.g., Maillard Reaction context)
Thermal processing, a common step in food preparation, can lead to the formation of a vast array of flavor and aroma compounds through complex chemical reactions. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the generation of many heterocyclic compounds, including those containing sulfur. mdpi.comnih.gov
When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, they can give rise to characteristic meaty and savory flavors. e-fas.org The high temperatures employed during processes like cooking, roasting, and baking provide the necessary energy to drive these reactions. frontiersin.org Specifically, the thermal degradation of cysteine and methionine in the presence of carbonyl compounds is known to form sulfur-containing volatiles. e-fas.org
The formation of pyrazines, another important class of Maillard reaction products, is dependent on temperature and reaction time, typically requiring temperatures of 120°C or higher. e-fas.org Similarly, the generation of sulfur-containing compounds like this compound is expected to be influenced by the temperature and duration of heating. The degradation of lipids during thermal processing also generates reactive carbonyl compounds that can participate in these reactions, further influencing the profile of volatile compounds produced. nih.govnih.gov Research on sunflower protein hydrolysates has shown that the type of sugar used in the Maillard reaction significantly affects the resulting flavor profile, including the formation of sulfur compounds like methylthiolan-3-one. researchgate.net
Fermentation Conditions and Microbial Activity
Fermentation is a critical process where microbial metabolism transforms substrates into a diverse range of chemical compounds, including flavor-active molecules. The conditions under which fermentation occurs have a profound impact on the types and quantities of compounds produced, including this compound.
Key factors influencing the formation of volatile sulfur compounds during fermentation include:
Yeast Strain: Different yeast strains possess distinct metabolic capabilities. For example, some strains of Saccharomyces cerevisiae are more efficient at producing sulfur compounds from methionine than others. nih.gov The selection of a specific yeast strain is a critical factor in controlling the flavor profile of fermented beverages like wine and beer. fao.orgfmach.it
Nutrient Availability: The composition of the fermentation medium, particularly the concentration of precursors like methionine and other nitrogen sources, directly influences the production of sulfur-containing volatiles. mdpi.com The presence of other nitrogen sources can sometimes inhibit the Ehrlich pathway, reducing the synthesis of compounds derived from L-methionine. mdpi.com However, the addition of yeast extract can provide essential growth factors that may encourage their production. mdpi.com
Temperature: Fermentation temperature affects the growth rate and enzymatic activity of microorganisms. fao.org Lower temperatures can favor the retention of volatile compounds, while higher temperatures, typically used in red wine fermentation, are necessary for other processes like pigment extraction. fao.org
pH: The initial pH of the medium can impact microbial growth and metabolism. mdpi.com For instance, optimizing the initial pH was a key step in maximizing the production of 3-methylthiopropanol by Saccharomycopsis fibuligera. researchgate.net
Other Microbial Influences: The presence of other microorganisms, such as lactic acid bacteria in winemaking, can also influence the final chemical composition and sensory characteristics of the product. fao.org
The following table outlines the impact of various fermentation parameters on the production of related sulfur compounds.
| Fermentation Parameter | Influence | Example | Reference(s) |
| Yeast Strain | Different strains have varying capacities for sulfur compound production. | Sai Gon yeast strain showed less efficiency in sugar conversion compared to Fermentis and Angel strains in dragon fruit wine fermentation. mdpi.com | nih.govmdpi.com |
| Nutrient Availability | Precursor concentration (e.g., L-methionine) directly impacts product yield. | Increased L-methionine concentration led to higher 3-Met production by S. fibuligera. mdpi.com | mdpi.com |
| Temperature | Affects microbial growth, enzyme activity, and volatile retention. | Lower temperatures in white wine fermentation help retain volatile aromas. fao.org | fao.org |
| Initial pH | Influences microbial growth and metabolic pathways. | Optimal initial pH of 5.3 was determined for 3-Met production by S. fibuligera. researchgate.net | researchgate.netmdpi.com |
Advanced Applications in Organic and Materials Synthesis
Utilization as a Synthetic Intermediate for Novel Compounds
The chemical reactivity of the tertiary alcohol and the stability of the thiolane ring make 3-Methylthiolan-3-ol a versatile precursor in multi-step organic syntheses. Its primary utility is realized through transformations that either modify the hydroxyl group or alter the saturation of the five-membered ring, leading to key intermediates for more complex molecular architectures.
Synthesis of Functionalized Thiolane Derivatives
The hydroxyl group of this compound is the primary site for synthetic modification. Standard organic reactions can be employed to convert this alcohol into a range of functionalized thiolane derivatives. A key transformation is the acid-catalyzed dehydration of the alcohol. This elimination reaction typically yields 3-methyl-2,3-dihydrothiophene or its isomer, 3-methyl-4,5-dihydrothiophene, which can be further dehydrogenated to form 3-methylthiophene (B123197).
This conversion is significant because substituted thiophenes are highly sought-after intermediates. The methyl group at the 3-position, originating from the precursor, provides a specific substitution pattern that influences the electronic properties and reactivity of the resulting thiophene (B33073) ring. While direct literature on this compound is sparse, the dehydration of related thiolane-3,4-diols to form substituted thiophenes is a well-established method, underscoring the feasibility of this pathway.
Other potential transformations, while not extensively documented for this specific compound, can be inferred from the known reactivity of tertiary alcohols. These include nucleophilic substitution reactions of the corresponding tosylate or halide to introduce various functional groups.
| Starting Material | Reagent/Condition | Product Type | Significance |
| This compound | Acid catalyst (e.g., H₂SO₄), Heat | 3-Methyl-2,3-dihydrothiophene | Intermediate for 3-methylthiophene |
| This compound | 1. TsCl, Pyridine (B92270) 2. Nucleophile (e.g., CN⁻, N₃⁻) | Substituted 3-methylthiolane | Introduction of new functional groups |
| 3-Methyl-2,3-dihydrothiophene | Dehydrogenation catalyst (e.g., Sulfur, DDQ) | 3-Methylthiophene | Aromatic building block |
Precursor in the Construction of Fused Heterocyclic Systems
Once converted to 3-methylthiophene, the synthetic utility of the original this compound is greatly expanded. Substituted thiophenes are fundamental precursors for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. tandfonline.comscispace.com These bicyclic and polycyclic structures often exhibit unique electronic and biological properties.
The 3-methylthiophene derived from the starting alcohol can undergo various cyclization reactions to form fused rings. For example, annulation reactions can lead to the formation of thienopyridines, thienopyrimidines, and thienothiophenes. tandfonline.comscispace.commdpi.com Thienopyridines, for instance, can be synthesized by reacting ortho-halogenated pyridines with reagents that form the thiophene ring in situ, or by building a pyridine ring onto an existing thiophene. thieme-connect.comacs.orgmdpi.com The synthesis of thieno[2,3-b]thiophene, a core structure in many organic materials, often involves the cyclization of appropriately substituted thiophenes. mdpi.comnih.govwikipedia.orgtandfonline.com The specific isomer of the fused system is determined by the positions of the substituents and the reaction conditions used for cyclization.
| Parent Thiophene Derivative | Reaction Type | Fused Heterocyclic System | Reference |
| 3-Aminothiophene-2-carboxamide | Intramolecular cyclization | Thieno[2,3-b]pyridine derivative | mdpi.com |
| Substituted Thiophene | Tandem mdpi.comontosight.ai and ontosight.aiontosight.ai sigmatropic rearrangement | Thieno[2,3-b]thiophene | tandfonline.com |
| ortho-Halogenated Pyridine | Reaction with Phenyl isothiocyanate | Thieno[3,2-c]pyridine | thieme-connect.com |
| Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | Diazotization and coupling | bis-Pyrazoles fused to thienothiophene | ekb.eg |
Role in the Development of New Organic Materials
The true value of this compound in materials science is realized through its conversion to 3-methylthiophene, which serves as a monomer for the synthesis of polythiophenes. Polythiophenes are a major class of conducting polymers known for their excellent electronic and optical properties, chemical robustness, and processability. mdpi.comontosight.ai
Polythiophene and its derivatives are integral components in a wide array of organic electronic devices. ontosight.aiacs.org The properties of these polymers are highly tunable by modifying the substituent on the thiophene ring. ontosight.ai The methyl group in 3-methylthiophene, derived from this compound, influences the polymer's final characteristics, such as solubility, band gap, and charge carrier mobility. For instance, the presence of alkyl side chains can improve solubility, allowing for solution-based processing techniques like spin-coating and inkjet printing for device fabrication.
The polymerization of 3-methylthiophene, typically achieved through oxidative chemical or electrochemical methods, yields poly(3-methylthiophene). This polymer, like other polythiophenes, has a conjugated backbone that allows for electron delocalization, making it electrically conductive upon doping. ontosight.ai Water-soluble polythiophenes, created by attaching hydrophilic side chains, are particularly useful for biological sensors and bioimaging applications. rsc.orgiyte.edu.tr
| Material | Key Properties | Advanced Applications | Reference |
| Poly(3-methylthiophene) | Electrical conductivity (when doped), solution processability | Organic Field-Effect Transistors (OFETs), Electrode material | ontosight.ai |
| Polythiophene derivatives | Tunable optical and electronic properties, high stability | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | ontosight.aiacs.orgresearchgate.net |
| Water-soluble polythiophenes | Biocompatibility, fluorescence | Biosensors, Bioimaging, Drug delivery | rsc.orgiyte.edu.tr |
| Thieno[2,3-b]thiophene-based polymers | High charge carrier mobility, planarity | High-performance OFETs, Solar cells | mdpi.com |
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge on 3-Methylthiolan-3-ol
Currently, the available information on this compound is sparse. Its fundamental properties are cataloged, providing a basic chemical identity.
| Property | Value | Reference |
| CAS Number | 144877-33-8 | sigmaaldrich.comamadischem.com |
| Molecular Formula | C₅H₁₀OS | amadischem.com |
| Molecular Weight | 118.20 g/mol | amadischem.com |
A potential synthetic route to this compound involves the use of Tetrahydrothiophen-3-one (B87284) as a starting material. chemicalbook.com This suggests that a nucleophilic addition of a methyl group to the carbonyl carbon of Tetrahydrothiophen-3-one, likely through a Grignard reaction or with an organolithium reagent, would yield the tertiary alcohol, this compound. However, specific, peer-reviewed studies detailing this transformation with reaction conditions, yields, and purification methods are not readily found.
The interest in related substituted thiolan-3-ol structures is evident from the commercial availability of various derivatives. These include compounds with substitutions at other positions on the thiolan ring or with aryl groups attached to the 3-position. molport.combldpharm.commolport.combldpharm.comchiralen.comambeed.com This suggests a potential utility for this class of compounds, possibly in medicinal chemistry or materials science, although the specific applications of this compound itself are not documented.
Identification of Research Gaps and Emerging Areas
The scarcity of dedicated research on this compound highlights significant knowledge gaps. The most prominent of these is the lack of detailed, validated synthetic procedures. While a plausible synthetic pathway from Tetrahydrothiophen-3-one can be proposed, the optimization of this reaction, including the choice of methylating agent, solvent, temperature, and workup conditions, remains an open area for investigation.
Furthermore, a complete spectroscopic characterization of this compound is absent from the scientific literature. Detailed analysis using modern spectroscopic techniques is crucial for the unambiguous identification and characterization of the compound. The following data are critically needed:
¹H NMR Spectroscopy: To determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and coupling constants. This would provide detailed information about the connectivity of atoms in the molecule.
¹³C NMR Spectroscopy: To identify the number of non-equivalent carbon atoms and their chemical environments. udel.edulibretexts.org This is essential for confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, most notably the hydroxyl (-OH) stretching frequency and the C-S stretching vibrations.
Mass Spectrometry (MS): To determine the precise molecular weight and to study the fragmentation pattern, which can provide further structural clues. google.commsu.edu
The absence of this fundamental data makes it challenging to definitively identify the compound in any experimental setting and hinders any further investigation into its chemical reactivity.
Another significant research gap is the complete lack of information on the mechanistic aspects of any reactions involving this compound. Understanding how this molecule behaves in different chemical environments is fundamental to exploring its potential applications.
Future Directions in Synthetic, Spectroscopic, and Mechanistic Studies
To address the identified research gaps, several future research directions can be proposed:
Synthetic Studies:
Development and Optimization of Synthetic Routes: A systematic study of the synthesis of this compound from Tetrahydrothiophen-3-one using various methylating agents (e.g., methylmagnesium bromide, methyllithium) and reaction conditions is warranted. The optimization of the reaction to achieve high yields and purity would be a valuable contribution.
Exploration of Alternative Synthetic Pathways: Investigating alternative routes to this compound could also be a fruitful area of research.
Spectroscopic Studies:
Comprehensive Spectroscopic Characterization: A priority for future research is the complete acquisition and analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of purified this compound. The publication of this data, including detailed assignments of peaks, would be invaluable to the chemical community.
Mechanistic Studies:
Investigation of Reactivity: Once a reliable synthetic route is established and the compound is fully characterized, studies on its reactivity can be undertaken. For example, the reactivity of the tertiary alcohol in reactions such as dehydration, oxidation, or esterification could be explored.
Computational Studies: Theoretical calculations could be employed to predict spectroscopic data, investigate conformational preferences, and model potential reaction pathways. This could provide valuable insights to complement experimental work.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 3-Methylthiolan-3-ol, and how should key spectral peaks be interpreted?
Answer:
For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to identify proton environments and carbon frameworks. Infrared (IR) spectroscopy helps detect functional groups like hydroxyl (-OH) or thiolane rings. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Key considerations :
- NMR : Compare chemical shifts to analogs like thiolane derivatives (e.g., 3-[(2,2-Dimethylthiolan-3-yl)methyl]pyrrolidin-3-ol ).
- IR : Look for O-H stretches (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
- MS : Use high-resolution MS to distinguish isotopic patterns, especially if sulfur isotopes are present.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
